molecular formula C4H7BrO B2704957 (3R)-3-Bromooxolane CAS No. 2200583-24-8

(3R)-3-Bromooxolane

Cat. No. B2704957
M. Wt: 151.003
InChI Key: NPZIPXHYLXTEAB-SCSAIBSYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “(3R)-3-Bromooxolane” were not found, there are general methods for synthesizing similar compounds. For instance, a method for the partial synthesis of a related compound, astaxanthin, involves a one-pot base-catalyzed reaction .


Molecular Structure Analysis

The molecular structure of “(3R)-3-Bromooxolane” includes a five-membered ring with an oxygen atom and a bromine atom attached to one of the carbon atoms . The exact structure can be represented by the InChI string: InChI=1S/C4H7BrO/c5-4-1-2-6-3-4/h4H,1-3H2/t4-/m1/s1.

Scientific Research Applications

Enhanced Brightness Emission-Tuned Nanoparticles

(Fischer, Baier, & Mecking, 2013) reported on the use of brominated compounds similar to (3R)-3-Bromooxolane in the synthesis of bright, fluorescent nanoparticles. These nanoparticles are valuable for biological labeling and imaging due to their high fluorescence quantum yield and stability in aqueous environments.

Antioxidant and Acetylcholinesterase Inhibition

(Öztaşkın et al., 2015) explored novel bromophenol derivatives for their antioxidant and acetylcholinesterase inhibition properties, indicating the potential use of brominated compounds in developing treatments for neurodegenerative diseases.

Dielectric and Optical Anisotropy

(Chen et al., 2015) studied 1,3-dioxolane derivatives for enhancing the dielectric and optical anisotropy of liquid crystals, showing potential applications in advanced display technologies.

Renewable Gasoline and Solvents

(Harvey, Merriman, & Quintana, 2016) demonstrated the use of a dioxolane derivative in producing renewable gasoline, solvents, and fuel additives, highlighting the importance of such compounds in sustainable chemistry and energy production.

Brominated Graphene for Sulfide Ion Recognition

(Singh et al., 2017) developed a brominated graphene material that mimics peroxidase activity, enabling the detection of sulfide ions. This work illustrates the role of brominated compounds in environmental monitoring and sensor technology.

Improved Synthesis Techniques

(Carlson et al., 2011) focused on improving the synthesis of brominated ketones, which are crucial intermediates in organic synthesis and pharmaceutical manufacturing.

properties

IUPAC Name

(3R)-3-bromooxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c5-4-1-2-6-3-4/h4H,1-3H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZIPXHYLXTEAB-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-Bromooxolane

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